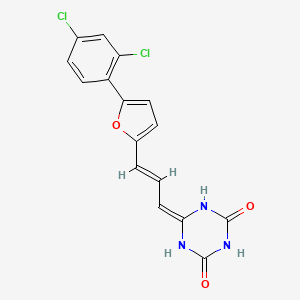

(E)-6-(3-(5-(2,4-dichlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione

Description

The compound (E)-6-(3-(5-(2,4-dichlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione is a triazinane-dione derivative featuring a fused dichlorophenyl-furan moiety linked via an allylidene group. Its structural complexity arises from the conjugation of a halogenated aromatic system (2,4-dichlorophenyl) with a heterocyclic furan ring and a triazinane-dione core.

Key structural attributes:

- Triazinane-dione core: A six-membered ring with two ketone groups, contributing to hydrogen-bonding capacity and metabolic stability.

- Dichlorophenyl-furan moiety: Enhances lipophilicity and may improve membrane permeability.

Properties

Molecular Formula |

C16H11Cl2N3O3 |

|---|---|

Molecular Weight |

364.2 g/mol |

IUPAC Name |

6-[(E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enylidene]-1,3,5-triazinane-2,4-dione |

InChI |

InChI=1S/C16H11Cl2N3O3/c17-9-4-6-11(12(18)8-9)13-7-5-10(24-13)2-1-3-14-19-15(22)21-16(23)20-14/h1-8H,(H3,19,20,21,22,23)/b2-1+ |

InChI Key |

GJUCKXLXWRTBQA-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)/C=C/C=C3NC(=O)NC(=O)N3 |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=CC=C3NC(=O)NC(=O)N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(3-(5-(2,4-dichlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the furan ring substituted with a dichlorophenyl group. This intermediate can then be reacted with an allylidene group under specific conditions to form the desired compound. The final step involves the cyclization to form the triazinane-2,4-dione core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(3-(5-(2,4-dichlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the dichlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (E)-6-(3-(5-(2,4-dichlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may focus on its interaction with biological targets and its efficacy in different biological assays.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic applications. Researchers may study its pharmacokinetics, pharmacodynamics, and toxicity to determine its suitability as a drug candidate.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-6-(3-(5-(2,4-dichlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazinane-Dione Derivatives

(a) Ensitrelvir Fumaric Acid (Antiviral Agent)

- Structure: (6E)-6-[(6-Chloro-2-methyl-2H-indazol-5-yl)imino]-3-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]-1-[(2,4,5-trifluorophenyl)methyl]-1,3,5-triazinane-2,4-dione monofumaric acid .

- Key Differences :

- Substitution at the triazinane core includes trifluorophenyl and indazole groups instead of dichlorophenyl-furan.

- Clinical Use: Approved as an anti-SARS-CoV-2 agent, highlighting the pharmacological relevance of triazinane-diones in viral protease inhibition.

- Activity Comparison :

- Ensitrelvir targets viral replication machinery, whereas the dichlorophenyl-furan variant may exhibit broader-spectrum activity due to its lipophilic aromatic system.

(b) Ethyl 2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-yl)-4-Phenyl-4H-Pyran-3,5-Dicarbonitrile

- Structure: Pyran-based derivative with amino and cyano substituents .

- Lacks halogenated aromatic systems, resulting in lower metabolic stability.

Chlorophenyl-Containing Heterocycles

(a) (E)-4-(2-Chlorobenzylideneamino)-3-(2-Chlorophenyl)-1H-1,2,4-Triazole-5(4H)-Thione

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Triazinane-Dione Core : Critical for binding to enzymatic pockets, as seen in Ensitrelvir’s inhibition of viral proteases . The dichlorophenyl-furan variant may exploit similar interactions but with enhanced aromatic stacking due to its planar structure.

- Dichlorophenyl vs. Trifluorophenyl : While both groups enhance lipophilicity, trifluorophenyl derivatives (e.g., Ensitrelvir) exhibit better metabolic stability in vivo, whereas dichlorophenyl systems may face faster hepatic clearance .

Biological Activity

The compound (E)-6-(3-(5-(2,4-dichlorophenyl)furan-2-yl)allylidene)-1,3,5-triazinane-2,4-dione represents a novel class of triazinane derivatives that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazinane core and furan moiety. Its molecular formula is , and it features significant substituents that may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the compound may function as an enzyme inhibitor, particularly targeting pathways involved in inflammation and cancer progression. The presence of the furan and dichlorophenyl groups enhances its lipophilicity, potentially facilitating cellular uptake.

Anticancer Activity

Research has indicated that similar triazinane derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

- Case Study: In vitro Evaluation

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated in preclinical models.

- Case Study: Carrageenan-Induced Paw Edema

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.